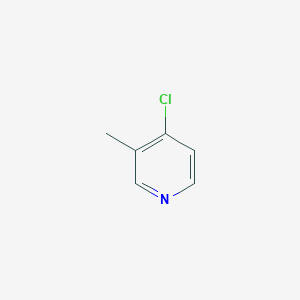

4-Chloro-3-methylpyridine

説明

Significance in Organic Synthesis and Heterocyclic Chemistry Research

The primary significance of 4-chloro-3-methylpyridine in organic synthesis lies in its role as a versatile precursor. The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it can enhance metabolic stability, potency, and binding characteristics. ijsat.orgnih.gov The chlorine atom at the C4 position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. cymitquimica.com This reactivity is crucial for constructing complex molecular architectures.

In heterocyclic chemistry, the study of substituted pyridines like this compound contributes to a deeper understanding of substituent effects on the electronic properties and reactivity of the pyridine ring. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, presents unique challenges and opportunities for synthetic chemists. nih.gov The functionalization of such rings is a key area of research, aimed at creating novel compounds with specific biological or material properties. researchgate.net For instance, derivatives of this compound are investigated for their potential as kinase inhibitors and in the development of anticancer agents. ijsat.orgchemijournal.comwikipedia.org Furthermore, its N-oxide derivative serves as a key intermediate in the synthesis of important pharmaceuticals like the proton pump inhibitor pantoprazole. google.com

Historical Context and Evolution of Research on Pyridine Derivatives

The history of pyridine chemistry began with its discovery in the 19th century by Thomas Anderson. wikipedia.org The structure of pyridine, analogous to benzene (B151609) with a nitrogen atom replacing a C-H unit, was proposed later by Wilhelm Körner and James Dewar. wikipedia.org Early synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis developed in 1881, were pivotal, marking the first major synthesis of this class of heterocyclic compounds. wikipedia.org

The evolution of pyridine chemistry was driven by the need for more efficient synthetic routes. A significant advancement came in 1924 with the Chichibabin pyridine synthesis, which, despite often having low yields, utilized inexpensive precursors. wikipedia.org A major theme throughout the history of pyridine research has been overcoming the challenges associated with its functionalization. The electron-deficient character of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.gov This has spurred the development of numerous strategies for direct C-H functionalization over the past two decades, employing transition-metal and rare-earth metal catalysis to achieve regioselective substitution. nih.gov Research has progressed from constructing the ring from acyclic precursors to directly modifying the existing pyridine core, reflecting a broader shift towards more sustainable and step-economical chemical synthesis. researchgate.net

Contemporary Research Challenges and Opportunities for this compound

A primary contemporary challenge in the chemistry of pyridine derivatives, including this compound, is achieving regioselective functionalization. researchgate.net Due to the electronic properties of the pyridine ring, functionalization often occurs at the C2 and C4 positions. researchgate.netnih.gov Introducing substituents at the C3 or "meta" position is significantly more difficult and remains an active area of research. snnu.edu.cnuni-muenster.de Scientists are exploring novel strategies, such as temporary dearomatization, to reverse the electronic properties of the pyridine ring and enable meta-selective functionalization. snnu.edu.cnuni-muenster.de

Despite these challenges, significant opportunities exist for this compound. The development of advanced catalytic systems, including those based on transition metals and rare-earth metals, is opening new avenues for direct C-H functionalization, allowing for the synthesis of diverse and complex pyridine derivatives. nih.gov There is considerable interest in using these derivatives as building blocks for new therapeutic agents. evitachem.com For example, pyridine-containing compounds are central to many kinase inhibitors used in cancer therapy. nih.govwikipedia.org The compound 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, which features a substituted pyridine core, is a known Raf kinase inhibitor. google.com Furthermore, derivatives of this compound are used in the agrochemical industry to create effective crop protection agents, such as herbicides and fungicides. chemimpex.comagropages.com The ability to form coordination complexes also presents opportunities in materials science for applications like gas storage and catalysis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol |

| CAS Number | 1681-36-3 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water (as hydrochloride salt) cymitquimica.com |

| Data sourced from PubChem CID 16217655 for the hydrochloride salt and other chemical suppliers for the base compound. cymitquimica.comnih.gov |

Table 2: Key Chemical Reactions of this compound

| Reaction Type | Description | Reagents/Conditions |

| Nucleophilic Substitution | The chlorine atom at the C4 position can be displaced by various nucleophiles. cymitquimica.com | Amines, thiols, alkoxides under basic conditions. |

| Oxidation | The pyridine nitrogen can be oxidized to form the corresponding N-oxide. | Hydrogen peroxide (H₂O₂), often with a catalyst like phosphotungstic acid. google.com |

| Reduction | The chloro-substituted pyridine can be reduced to remove the chlorine atom. | Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. |

| Metalation | Direct deprotonation of the pyridine ring can be achieved to introduce other functional groups. | Strong bases like n-butylsodium can enable functionalization at the C4 position. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNXMHJMXLSNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374014 | |

| Record name | 4-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-36-3 | |

| Record name | 4-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1681-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 4 Chloro 3 Methylpyridine

Established Synthetic Pathways for Chlorinated and Methylated Pyridines

The synthesis of chlorinated and methylated pyridines like 4-chloro-3-methylpyridine relies on a range of established chemical strategies. These include the direct modification of the pyridine (B92270) core, building the ring from the ground up, or transforming existing pyridine derivatives.

Direct chlorination involves introducing a chlorine atom onto a pyridine ring that already contains a methyl group. The vapor-phase chlorination of 3-methylpyridine (B133936) (3-picoline) is a primary example of this approach. This process typically requires high temperatures, ranging from 250°C to 400°C, and a significant molar excess of chlorine. google.com The reaction conditions, particularly temperature, play a crucial role in determining the product distribution, which can include various partially chlorinated derivatives. google.com For instance, the chlorination of 3-methylpyridine can yield products with a single chlorine atom on the pyridine ring and multiple chlorine atoms on the methyl group. google.com

Another direct method involves the liquid-phase reaction of a pyridine derivative with a chlorinating agent. Reagents such as phosphorus oxychloride and phosphorus pentachloride are commonly used. patsnap.comgoogle.com For example, anhydrous pyridine can be reacted with phosphorus pentachloride in a solvent like chlorobenzene (B131634). patsnap.com The reaction temperature is carefully controlled, often starting at cooler temperatures during the addition of the reagent and then heating to complete the reaction. patsnap.com

| Starting Material | Chlorinating Agent | Phase | Temperature Range | Key Observation |

|---|---|---|---|---|

| 3-Methylpyridine | Gaseous Chlorine | Vapor | 250°C - 400°C | Yields partially chlorinated derivatives; product distribution is temperature-dependent. google.com |

| Anhydrous Pyridine | Phosphorus Pentachloride | Liquid | <30°C then 70-75°C | Reaction in a solvent like chlorobenzene yields 4-chloropyridine (B1293800) hydrochloride. patsnap.com |

| Anhydrous Pyridine | Phosphorus Oxychloride | Liquid | <50°C then 70-75°C | Reaction in a solvent like dichloromethane (B109758). patsnap.com |

Constructing the pyridine ring from acyclic precursors is a versatile strategy that allows for the incorporation of substituents at specific positions. Most syntheses of pyridine rings involve either the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

One of the most fundamental approaches is the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or an ammonia equivalent, followed by an oxidation step to form the aromatic ring. baranlab.org Variations of this method, such as the Hantzsch pyridine synthesis, involve the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield (after oxidation) symmetrically substituted pyridines. baranlab.org To create asymmetrically substituted pyridines, one or more of the condensation steps can be performed sequentially. baranlab.org

Cycloaddition reactions, particularly inverse-demand Diels-Alder reactions, are another powerful tool for constructing the pyridine ring. baranlab.org In this approach, heterocyclic azadienes like 1,2,4-triazines can react with an alkene or alkyne. This is followed by the extrusion of a small molecule (like nitrogen gas) in a retro-Diels-Alder reaction to yield the final substituted pyridine. baranlab.orgnih.gov The strategic choice of substituted precursors in these condensation or cycloaddition reactions can, in principle, be used to build the this compound framework directly.

Perhaps the most direct and regioselective route to this compound involves the chemical transformation of a functional group on a pre-existing, substituted pyridine ring. A common and effective precursor for this transformation is 3-methylpyridine-1-oxide.

The reaction of 3-methylpyridine-1-oxide with phosphoryl chloride (POCl₃) is a well-established method. google.com This reaction typically yields a mixture of chlorinated isomers, but the principal product is this compound. google.com The reaction mechanism involves the activation of the N-oxide by phosphoryl chloride, followed by nucleophilic attack of the chloride ion. The presence of a basic organic nitrogen compound, such as triethylamine, is often used in this process. google.com

Another important class of precursors are pyridones. For instance, a substituted pyridone can be converted to its corresponding chloro-pyridine derivative. One documented synthesis involves suspending a pyridone precursor, 3-Methoxy-2-methyl-4(1H)-pyridone, in phosphorus oxychloride and refluxing the mixture. prepchem.com Following the reaction, the excess phosphorus oxychloride is removed, and the product is isolated and purified, yielding the chlorinated pyridine. prepchem.com This transformation of a keto group on the pyridine ring to a chloro substituent is a key strategy in pyridine chemistry.

| Precursor | Reagent | Primary Product | Byproducts/Isomers |

|---|---|---|---|

| 3-Methylpyridine-1-oxide | Phosphoryl chloride (POCl₃) | This compound | 2-chloro-5-methyl-pyridine, 2-chloro-3-methyl-pyridine. google.com |

| 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride (POCl₃) | 4-chloro-3-methoxy-2-methylpyridine | N/A |

Optimized Reaction Conditions and Catalytic Systems in Synthesis

Optimizing reaction conditions such as catalysts, solvents, and temperature is critical for maximizing the yield and selectivity of the desired product while minimizing unwanted side reactions and environmental impact.

The pyridine ring is electron-deficient, which can make it resistant to certain types of reactions. Lewis acids play a crucial role in activating the pyridine ring towards functionalization. nih.govresearchgate.net By coordinating to the nitrogen atom, a Lewis acid makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net

Zinc-based Lewis acids, for example, have been reported to effectively activate pyridine and its analogues for nucleophilic aromatic substitution (SₙAr) reactions. nih.govsemanticscholar.org This activation provides a mild and sustainable method for the functionalization of pyridines. nih.gov While not always required for chlorination with potent reagents like POCl₃, the principle of Lewis acid catalysis is fundamental to many pyridine functionalization strategies. In the broader context of pyridine synthesis, various heterogeneous catalysts are employed, particularly in gas-phase reactions for producing simple methylpyridines. semanticscholar.org

The choice of solvent and precise temperature control are paramount in the synthesis of this compound. Solvents can significantly influence reaction rates and mechanisms. arxiv.org In syntheses involving potent chlorinating agents like phosphorus oxychloride, solvents such as chloroform, dichloromethane, or chlorobenzene are often employed. patsnap.comprepchem.com The solvent must be inert to the highly reactive species present.

Temperature control is critical for managing the exothermic nature of many chlorination reactions and for controlling selectivity. In the synthesis of 4-chloropyridine from pyridine and phosphorus pentachloride, for example, the reagent is added slowly while cooling the reaction vessel, after which the temperature is raised to 70-75°C for several hours to ensure the reaction goes to completion. patsnap.com Similarly, in the conversion of 3-methoxy-2-methyl-4-pyranone using phosphorus oxychloride, the reaction temperature is maintained at 60-70°C for an extended period. google.com Inadequate temperature control can lead to the formation of undesired byproducts or decomposition, ultimately lowering the yield of the target compound. google.com

Advanced Synthetic Strategies for this compound and its Analogues

The synthesis of functionalized pyridines such as this compound is a focal point of modern organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. Advanced synthetic strategies have moved beyond classical condensation reactions to offer greater control, efficiency, and molecular diversity. These methods include powerful catalytic systems, innovative reaction designs that combine multiple steps, and precise control over chemical selectivity.

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in carbon-carbon and carbon-heteroatom bond formation over the past few decades. nih.gov These methods are indispensable for the synthesis and functionalization of pyridine rings, offering mild and highly selective conditions. ijarsct.co.in Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are frequently employed to introduce a wide variety of substituents onto a pre-formed pyridine core. ijarsct.co.inresearchgate.net

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (e.g., a chloropyridine) to form a palladium(II) intermediate.

Transmetalation: A main-group organometallic reagent (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. youtube.com

The choice of ligand, base, and solvent is critical for controlling catalyst activity and selectivity. rsc.org For the synthesis of analogues of this compound, a palladium catalyst could be used to couple an aryl or alkyl group at the 4-position, demonstrating the power of this method for creating diverse molecular structures.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

| Coupling Reaction | Palladium Catalyst | Typical Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | Aryl/vinyl boronic acids | C-C |

| Buchwald-Hartwig | Pd₂(dba)₃ with phosphine (B1218219) ligands | Amines, amides | C-N |

| Sonogashira | PdCl₂(PPh₃)₂ with Cu(I) co-catalyst | Terminal alkynes | C-C (sp²-sp) |

| Mizoroki-Heck | Pd(OAc)₂ | Alkenes | C-C |

The Hantzsch pyridine synthesis is a foundational example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. taylorfrancis.com Modern variations of this and other MCRs have expanded the scope to produce a vast array of highly substituted and functionalized pyridine derivatives. taylorfrancis.com These one-pot syntheses are a cornerstone of green chemistry and are particularly useful for generating libraries of related compounds for biological screening. nih.gov The advantages include eco-friendliness, reduced reaction times, and often high yields of pure products. nih.govacs.org

Table 2: Comparison of Synthetic Approaches for Pyridine Derivatives

| Feature | Linear Synthesis | Multicomponent Reaction (MCR) |

|---|---|---|

| Number of Steps | Multiple | Typically one pot |

| Purification | Required after each step | Often simplified, single purification |

| Time & Energy | High consumption | Reduced consumption |

| Waste Generation | High (solvents, reagents) | Minimized |

| Atom Economy | Often low | Generally high |

| Product Diversity | Labor-intensive to vary | Easily achievable by varying inputs |

In molecules with multiple reactive sites, such as substituted pyridines, chemo- and regioselectivity are paramount for successful synthesis. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control over which position on a molecule reacts. mdpi.com For a precursor to this compound, it is crucial to control reactions to occur at the desired carbon atom of the pyridine ring.

Modern synthetic methods employ various strategies to achieve this control. For instance, in the functionalization of polyhalogenated pyridines, the inherent reactivity differences between positions can be exploited. Furthermore, the choice of catalyst and reaction conditions can direct the reaction to a specific site. nih.gov Rhodium(III)-catalyzed C-H activation, for example, has been shown to provide excellent regioselectivity in the synthesis of pyridone derivatives. rsc.org By carefully selecting directing groups, catalysts, and reaction parameters, chemists can construct complex substituted pyridines with high precision, avoiding the formation of unwanted isomers and simplifying product purification.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. ijarsct.co.in This involves a focus on minimizing waste, reducing energy consumption, and using less hazardous materials. For the synthesis of this compound and related compounds, applying these principles can lead to more environmentally and economically favorable manufacturing routes.

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A reaction with high atom economy, such as an addition or rearrangement reaction, generates minimal waste. rsc.org In contrast, substitution and elimination reactions often have poor atom economy because they produce stoichiometric byproducts that are discarded. rsc.org Multicomponent reactions and catalytic processes are often designed to maximize atom economy. researchgate.net Assessing the atom economy of different potential synthetic routes to this compound allows chemists to select the most resource-efficient pathway.

Table 3: Atom Economy of Different Reaction Types

| Reaction Type | General Transformation | Inherent Atom Economy | Byproducts |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric (B) |

| Elimination | A-B → A + B | < 100% | Stoichiometric (B) |

Solvents constitute a major portion of the waste generated in chemical processes. Traditional organic solvents like benzene (B151609), chloroform, and dichloromethane are often toxic, flammable, and environmentally persistent. ijarsct.co.in A key goal of green chemistry is to replace these hazardous solvents with safer, more environmentally benign alternatives. biosynce.com

For pyridine synthesis, there is a growing emphasis on using greener solvents such as water, ethanol, ionic liquids (ILs), or deep eutectic solvents (DES). ijarsct.co.inbenthamscience.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov Ionic liquids are salts with low melting points that are gaining attention as they are non-volatile and can act as both solvent and catalyst. benthamscience.com In some cases, reactions can be designed to run under solvent-free conditions, for example, using mechanochemistry, which completely eliminates solvent waste. ijarsct.co.in The selection of a solvent must consider not only its environmental impact but also its effect on reaction yield and selectivity.

Table 4: Common Solvents and Their Greener Alternatives

| Hazardous Solvent | Primary Hazard(s) | Potential Green Alternative(s) |

|---|---|---|

| Benzene | Carcinogenic, Flammable | Toluene (B28343), Water |

| Chloroform | Carcinogenic, Volatile | 2-Methyltetrahydrofuran |

| Dichloromethane | Suspected Carcinogen, Volatile | Ethyl acetate, Acetone |

| N,N-Dimethylformamide (DMF) | Reproductive Toxin | N-Butylpyrrolidinone (NBP), Cyrene |

| Hexane | Neurotoxic, Flammable | Heptane, Cyclopentyl methyl ether (CPME) |

Catalyst Design for Sustainability and Reusability

The ideal catalyst for the synthesis of this compound should be highly active, selective, and robust, while also being environmentally benign and easily separable from the reaction mixture for reuse. While specific research on catalysts designed exclusively for this compound is not extensively documented in publicly available literature, the broader field of pyridine synthesis offers insights into sustainable catalytic strategies. These strategies focus on replacing traditional stoichiometric reagents with catalytic alternatives, often leveraging heterogeneous catalysts or advanced homogeneous catalysts that can be recovered and reused.

Key areas of innovation in catalyst design applicable to pyridine synthesis include:

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction medium, which simplifies product purification and allows for catalyst recycling. Examples of such catalysts that could be adapted for pyridine derivatives include metal oxides, supported metals on various substrates (e.g., alumina, silica, carbon), and zeolites. These materials can offer high thermal stability and can be employed in continuous flow reactors, further enhancing the sustainability of the process.

Nanocatalysts: Nanomaterials, particularly magnetic nanoparticles, are gaining traction as catalyst supports. rasayanjournal.co.in Their high surface-area-to-volume ratio can lead to enhanced catalytic activity. The magnetic nature of the core allows for simple and efficient separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse over multiple cycles.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a highly sustainable approach. nih.gov Enzymes operate under mild conditions of temperature and pressure, are highly selective, and are biodegradable. While the application of biocatalysis to the synthesis of chlorinated pyridines is still an emerging field, it holds significant promise for future green synthetic routes.

Homogeneous Catalysts with Recyclability: While traditional homogeneous catalysts are often difficult to separate from the reaction products, newer approaches are being developed to address this limitation. These include the use of phase-transfer catalysts, catalysts supported on soluble polymers that can be precipitated out after the reaction, and the use of biphasic solvent systems where the catalyst is retained in one phase. Organic solvent nanofiltration is another technique being explored for the recovery and reuse of homogeneous palladium catalysts.

In the synthesis of a related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a phosphotungstic acid solution is used as a catalyst for the oxidation reaction with hydrogen peroxide. patsnap.com This approach is presented as having advantages of mild reaction conditions and high safety. patsnap.com

The following table summarizes some sustainable catalyst design strategies and their potential benefits for the synthesis of pyridine derivatives like this compound.

| Catalyst Strategy | Key Features | Advantages for Sustainability and Reusability |

| Heterogeneous Catalysts | Solid-phase catalysts (e.g., metal oxides, supported metals) | Easy separation and recovery, potential for use in continuous flow systems, high thermal stability. |

| Magnetic Nanocatalysts | Catalytic material supported on a magnetic nanoparticle core | High surface area for increased activity, simple and efficient magnetic separation for reuse. rasayanjournal.co.in |

| Biocatalysts | Use of enzymes | Mild reaction conditions, high selectivity, biodegradability, use of renewable resources. nih.gov |

| Recyclable Homogeneous Catalysts | Phase-transfer catalysts, polymer-supported catalysts | Combines the high activity of homogeneous catalysts with improved separability and reusability. |

Waste Minimization and By-product Management in Synthesis

A significant focus of green chemistry is the minimization of waste at its source. In the synthesis of this compound and related compounds, this involves careful selection of reagents and reaction conditions to maximize atom economy and reduce the formation of by-products.

Key strategies for waste minimization and by-product management include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemicals: Substituting toxic and hazardous reagents and solvents with safer alternatives.

By-product Valorization: Developing methods to convert by-products into valuable chemicals.

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize the yield of the desired product and minimize the formation of impurities.

Solvent Reduction and Recycling: Using solvent-free reaction conditions where possible, or employing greener solvents that can be easily recycled.

The following table outlines some common waste streams in pyridine synthesis and potential management strategies.

| Waste Stream | Source | Management Strategy |

| Acidic Wastewater | Quenching of excess acidic reagents (e.g., phosphorus oxychloride) | Use of a scavenger (e.g., DMF) to convert the excess reagent into a useful by-product. google.com |

| Spent Catalysts | Catalyst deactivation over time | Regeneration of the catalyst, or recovery of valuable metals from the spent catalyst. |

| Organic Solvents | Reaction medium, extraction, and purification steps | Use of solvent-free conditions, substitution with greener solvents, solvent recycling through distillation. |

| Unwanted Isomers and By-products | Side reactions | Optimization of reaction conditions and catalyst selectivity to minimize their formation. |

By integrating these principles of sustainable catalyst design and waste management, the chemical industry can move towards more environmentally responsible and economically viable methods for the production of this compound and other important chemical compounds.

Reactivity Patterns and Mechanistic Investigations of 4 Chloro 3 Methylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

The presence of a chlorine atom at the C4 position of the pyridine ring in 4-chloro-3-methylpyridine renders this position susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the displacement of the chloride ion, a good leaving group.

The chlorine atom at the 4-position of this compound can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functional groups onto the pyridine scaffold.

Amines: The reaction of this compound with primary and secondary amines leads to the formation of the corresponding 4-amino-3-methylpyridine (B157717) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The reactivity of the amine nucleophile is influenced by its basicity and steric hindrance.

Thiols: Thiolate anions, generated from thiols by treatment with a base, are potent nucleophiles that can effectively displace the chloride from this compound to form 4-thioether-3-methylpyridine derivatives. These reactions are often performed under inert atmosphere to prevent the oxidation of the thiol.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, react with this compound to yield the corresponding 4-alkoxy-3-methylpyridines. These reactions are typically conducted in the corresponding alcohol as the solvent. The use of powdered sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) has also been reported as an effective method for generating the alkoxide in situ.

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (e.g., Piperidine) | 4-(Piperidin-1-yl)-3-methylpyridine | Heat, with or without a base (e.g., K₂CO₃) |

| Thiol (e.g., Thiophenol) | 3-Methyl-4-(phenylthio)pyridine | Base (e.g., NaH, K₂CO₃), inert atmosphere |

| Alkoxide (e.g., Sodium Methoxide) | 4-Methoxy-3-methylpyridine | Methanol, heat |

Derivatives of this compound bearing a suitably positioned nucleophile can undergo intramolecular cyclization reactions to form fused heterocyclic systems. In these reactions, the pyridine ring acts as the electrophile, and the tethered nucleophile displaces the C4-chloro group. This strategy is a powerful tool for the synthesis of complex polycyclic aromatic compounds.

For instance, a derivative of this compound with a nucleophilic group (e.g., an amine or a hydroxyl group) attached to a side chain at the 3- or 5-position could potentially cyclize to form a five- or six-membered ring fused to the pyridine core. The success of such cyclizations depends on factors like the length and flexibility of the linker, the nucleophilicity of the attacking group, and the reaction conditions. The formation of fused pyridinium (B92312) salts has been reported through the intramolecular nucleophilic aromatic substitution of fluoroarenes by a pyridine group, a reaction that highlights the feasibility of such cyclizations.

Carbon-Carbon Bond Forming Reactions

The transformation of the C-Cl bond and the activation of C-H bonds in this compound provide versatile platforms for the construction of new carbon-carbon bonds, significantly expanding its synthetic applications.

Suzuki-Miyaura Coupling: this compound is a suitable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the C4 position of the pyridine ring and a variety of organoboron compounds, such as aryl or vinyl boronic acids and their esters. The reactivity of chloropyridines in Suzuki-Miyaura couplings can be lower than that of the corresponding bromo- or iodo-pyridines, often necessitating the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. Research on the Suzuki-Miyaura coupling of 2-chloro-3-methylpyridine (B94477) has demonstrated that high conversions can be achieved with various bases in aqueous toluene (B28343) at 100 °C, providing a good model for the reactivity of the 4-chloro isomer.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines under these conditions to afford the corresponding 4-amino-3-methylpyridine derivatives. This reaction offers a complementary approach to the classical SNAr reaction, often proceeding under milder conditions and with a broader substrate scope. The catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination of the aminated product.

| Reaction | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-3-methylpyridine | Pd(OAc)₂ or PdCl₂ with a phosphine ligand (e.g., PPh₃, PCy₃) |

| Buchwald-Hartwig | Primary/Secondary Amine | 4-Amino-3-methylpyridine derivative | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) |

The direct functionalization of C-H bonds is an increasingly important area of synthetic chemistry, offering a more atom-economical approach to the modification of organic molecules. In the case of this compound, the pyridine nitrogen atom can act as a directing group in transition metal-catalyzed C-H activation reactions, typically favoring functionalization at the C2 and C6 positions.

The regioselectivity of C-H activation is influenced by both electronic and steric factors. The electron-withdrawing nature of the chlorine atom at C4 and the electron-donating methyl group at C3 will modulate the electron density of the pyridine ring and influence the site of metalation. The C2-H bond is generally the most acidic and sterically accessible for ortho-metalation directed by the pyridine nitrogen. The C6-H is the next most likely site for functionalization. Functionalization at the C5 position is less common but can be achieved under specific conditions or with directing groups that override the influence of the pyridine nitrogen. Palladium catalysts are commonly employed for such transformations, often in the presence of an oxidant to facilitate the catalytic cycle.

Friedel-Crafts acylation and alkylation reactions are classic methods for the introduction of acyl and alkyl groups onto aromatic rings. However, these reactions are generally not effective for electron-deficient aromatic systems like pyridine. There are two primary reasons for this limitation:

Deactivation of the Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.

Catalyst Complexation: The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a pyridinium salt, which is even more deactivated towards electrophilic attack.

Therefore, direct Friedel-Crafts acylation or alkylation of this compound is not a viable synthetic strategy under standard conditions. Alternative methods, such as those involving the pre-metalation of the pyridine ring followed by reaction with an acylating or alkylating agent, are typically required to achieve these transformations.

Oxidation and Reduction Chemistry of the Pyridine Moiety

The oxidation and reduction of the pyridine ring in this compound are fundamental transformations that alter its electronic properties and reactivity, paving the way for diverse functionalization strategies. These processes are intricately governed by the nature of the substituents on the pyridine core.

N-Oxidation Processes and Their Mechanistic Insights

The conversion of this compound to its corresponding N-oxide is a pivotal reaction, as the N-oxide functionality significantly modifies the reactivity of the pyridine ring, often facilitating subsequent substitution reactions. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, generated in situ from hydrogen peroxide and acetic acid.

The generally accepted mechanism for the N-oxidation of pyridines with peracids is the Prilezhaev reaction. This process is thought to proceed through a concerted mechanism involving a "butterfly" transition state. In this transition state, the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peracid, while the peracid's proton is transferred to the carbonyl oxygen of the peracid.

For this compound, the reaction would proceed as follows:

Nucleophilic Attack: The nitrogen atom of the pyridine ring, acting as a nucleophile, attacks the terminal, electron-deficient oxygen atom of the peroxy acid.

Transition State: A concerted, single-step transition state is formed where the N-O bond is forming, the O-O bond of the peracid is breaking, and a proton is being transferred.

Products: The reaction yields this compound N-oxide and the corresponding carboxylic acid.

Table 1: Common Reagents for N-Oxidation of Pyridines

| Reagent | Typical Conditions | Comments |

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ or CHCl₃, 0 °C to room temperature | A widely used, commercially available, and relatively stable peracid. |

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, elevated temperatures | Inexpensive reagents, but can sometimes lead to side reactions. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or biphasic systems | A versatile and stable solid oxidant. |

| Dimethyldioxirane (B1199080) (DMDO) | Acetone solution, 0 °C to room temperature | A highly reactive and selective oxidant, but must be prepared in situ. |

Selective Reduction of the Pyridine Ring

Selective reduction of the pyridine ring in this compound to afford the corresponding piperidine (B6355638) derivative is a challenging yet valuable transformation. The primary difficulty lies in achieving reduction of the aromatic ring while preserving the chloro-substituent, which is susceptible to hydrogenolysis.

Several methods have been developed for the reduction of pyridines, with varying degrees of selectivity.

Catalytic Hydrogenation: This is a common method for the reduction of aromatic rings. However, harsh conditions (high pressure and temperature) and certain catalysts (e.g., palladium on carbon) can lead to dehalogenation. The choice of catalyst and reaction conditions is therefore critical. Rhodium- and ruthenium-based catalysts have shown promise in the selective hydrogenation of chloropyridines.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a transition metal catalyst. Transfer hydrogenation often proceeds under milder conditions than catalytic hydrogenation, which can enhance the chemoselectivity and prevent the loss of the chloro group.

Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings to 1,4-dienes. For pyridines, this can lead to the formation of dihydropyridines. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the ring. For this compound, the electron-withdrawing chloro group would likely direct the reduction to produce a dihydropyridine (B1217469) intermediate, which could potentially be further reduced to the piperidine. The success of this method hinges on the stability of the chloro-substituent under the strongly reducing conditions.

Table 2: Potential Methods for Selective Reduction of this compound

| Method | Reagents and Conditions | Potential Outcome | Selectivity Considerations |

| Catalytic Hydrogenation | H₂, Rh/C or Ru/C, moderate pressure and temperature | 4-Chloro-3-methylpiperidine | Catalyst choice is crucial to avoid dehalogenation. |

| Transfer Hydrogenation | HCOOH, Pd/C or Raney Ni | 4-Chloro-3-methylpiperidine | Milder conditions may favor preservation of the C-Cl bond. |

| Birch Reduction | Na or Li, liquid NH₃, ROH | Dihydropyridine intermediate, potentially leading to the piperidine | The chloro substituent may not be stable under these conditions. |

Electrophilic Aromatic Substitution and Directed Metalation Studies

The introduction of new substituents onto the this compound ring via electrophilic aromatic substitution (EAS) or directed metalation provides a direct route to more complex derivatives. The regiochemical outcome of these reactions is dictated by the interplay of the electronic and steric effects of the existing chloro and methyl groups.

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. The nitrogen atom can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring. Therefore, forcing conditions are often required for electrophilic substitution on pyridines.

The directing effects of the substituents on this compound can be predicted based on established principles:

3-Methyl group: An electron-donating, activating group that directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.

4-Chloro group: An electron-withdrawing, deactivating group that is ortho, para-directing (positions 3 and 5).

Considering the combined effects, electrophilic attack would be directed to the 2, 5, and 6 positions. The 2- and 6-positions are ortho and para to the activating methyl group, while the 5-position is ortho to the deactivating but ortho, para-directing chloro group. Steric hindrance from the adjacent methyl group might disfavor attack at the 2-position. Therefore, a mixture of 2-, 5-, and 6-substituted products could be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Directed ortho-Metalation (DoM): This strategy offers a powerful alternative for regioselective functionalization. It involves deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While neither the chloro nor the methyl group is a classical DMG, the pyridine nitrogen itself can act as a directing group. For 4-substituted pyridines, lithiation generally occurs at the 3-position. However, in the case of this compound, the 3-position is already occupied. The chloro group can also act as a directing group, potentially facilitating metalation at the 5-position. Alternatively, the inherent acidity of the C-H bonds in the electron-deficient pyridine ring, influenced by the substituents, will play a crucial role. Experimental studies would be necessary to definitively determine the site of metalation.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of 3-Methyl Group | Influence of 4-Chloro Group | Overall Predicted Reactivity |

| 2 | Ortho (activating) | Favorable | |

| 5 | Meta | Ortho (directing) | Potentially favorable |

| 6 | Para (activating) | Favorable |

Detailed Mechanistic Investigations and Kinetic Analyses

A thorough understanding of the reaction mechanisms and kinetics is essential for optimizing reaction conditions and predicting the reactivity of this compound. While specific mechanistic and kinetic studies on this particular compound are limited in the available literature, valuable insights can be drawn from studies on related substituted pyridines.

Elucidation of Reaction Pathways and Transition States

Computational chemistry has become an invaluable tool for elucidating reaction pathways and characterizing transition states. For the reactions of this compound, computational studies could provide detailed information on:

N-Oxidation: Calculation of the transition state geometry and activation energy for the reaction with a peracid would confirm the concerted nature of the mechanism and quantify the electronic influence of the chloro and methyl substituents.

Electrophilic Aromatic Substitution: Modeling the formation of the sigma-complex intermediates for attack at the 2, 5, and 6 positions would allow for a comparison of their relative stabilities, thereby predicting the most likely site of substitution. The transition states leading to these intermediates could also be calculated to determine the kinetic product distribution.

Directed Metalation: Computational analysis could help to predict the most acidic proton on the ring and the most stable lithiated intermediate, thus guiding experimental efforts in directed metalation.

Experimental techniques such as isotopic labeling and the study of reaction intermediates through spectroscopic methods (e.g., in situ NMR) would be crucial for validating the computationally predicted pathways.

Influence of Electronic and Steric Effects on Reaction Rates and Selectivity

The reactivity and selectivity of this compound are a direct consequence of the electronic and steric properties of its substituents.

Electronic Effects:

The 3-methyl group , being electron-donating through an inductive effect, increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and enhancing the nucleophilicity of the nitrogen atom for N-oxidation.

Steric Effects:

The 3-methyl group can exert significant steric hindrance, particularly for reactions at the adjacent 2-position. This steric bulk could influence the regioselectivity of electrophilic substitution and directed metalation, potentially favoring attack at the less hindered 6-position. In reactions involving the coordination of a bulky reagent to the nitrogen atom, the 3-methyl group could also play a role in modulating the reactivity.

Quantitative analysis of these effects can be achieved through Hammett plots, which correlate the reaction rates of a series of substituted pyridines with the electronic parameters of the substituents. While a specific Hammett study for this compound is not available, the principles of linear free-energy relationships can be applied to estimate its reactivity relative to other substituted pyridines.

Table 4: Summary of Substituent Effects on the Reactivity of this compound

| Reaction Type | Effect of 3-Methyl Group | Effect of 4-Chloro Group |

| N-Oxidation | Rate-enhancing (electronic) | Rate-diminishing (electronic) |

| Electrophilic Aromatic Substitution | Activating, ortho/para-directing | Deactivating, ortho/para-directing |

| Nucleophilic Aromatic Substitution | Minor electronic effect | Activating, facilitates substitution |

| Directed Metalation | Potential steric hindrance at C2 | Potential directing effect to C5 |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry has emerged as an indispensable tool for elucidating the complex mechanisms of organic reactions, offering insights that complement and guide experimental work. nih.govrsc.org By leveraging quantum chemical calculations, researchers can model reaction pathways, analyze transition states, and predict the feasibility of various chemical transformations before undertaking extensive and time-consuming laboratory investigations. nih.gov These theoretical approaches are particularly valuable for understanding the reactivity of heterocyclic compounds like this compound.

At the forefront of these methods is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ias.ac.inresearchtrends.net DFT calculations are widely employed to predict the nucleophilicity and reactivity of substituted pyridines. ias.ac.in For this compound, DFT can be used to calculate molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The principles of Frontier Molecular Orbital (FMO) theory are often applied to interpret the results of these calculations. For nucleophilic aromatic substitution (SNAr) reactions, a common pathway for chloropyridines, the LUMO is of particular importance. researchtrends.net The energy and spatial distribution of the LUMO indicate the most probable sites for an incoming nucleophile to attack. Studies on related compounds like 4-chloropyridine (B1293800) and 2,4-dichloroquinazoline (B46505) have shown that DFT calculations can correctly predict regioselectivity. researchtrends.netnih.gov The carbon atom with a higher LUMO coefficient is identified as more susceptible to nucleophilic attack, a prediction that aligns with calculations showing a lower activation energy for substitution at that position. nih.gov

Beyond predicting sites of reactivity, computational methods can map entire potential energy surfaces for a reaction. This involves calculating the energy of the system as the reactants approach each other, form intermediates and transition states, and finally yield products. The activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed, can be determined for different potential pathways. nih.gov The pathway with the lowest calculated activation energy is predicted to be the most favorable. Furthermore, these models can incorporate solvent effects to more accurately simulate real-world experimental conditions. ias.ac.in

The table below illustrates the typical parameters generated from DFT calculations and their significance in predicting the reaction mechanism of a substituted chloropyridine.

| Computational Method | Calculated Parameter | Illustrative Value | Significance in Mechanism Prediction |

|---|---|---|---|

| DFT / B3LYP / 6-311G+(d,p) | LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons from a nucleophile. |

| DFT / B3LYP / 6-311G+(d,p) | LUMO Coefficient on C4 Carbon | +0.48 | A large positive coefficient suggests the C4 position is the primary electrophilic site for nucleophilic attack. nih.gov |

| ωB97X-D / 6-31G(d) | Activation Energy (SNAr at C4) | 18 kcal/mol | Quantifies the kinetic barrier for the reaction, allowing for rate prediction. A lower value indicates a faster reaction. nih.gov |

| ωB97X-D / 6-31G(d) | Reaction Energy (ΔE) | -12 kcal/mol | Determines the thermodynamic favorability of the overall reaction (negative value indicates an exothermic process). |

Derivatization and Functionalization Strategies for Advanced Applications

Position-Selective Functionalization of 4-Chloro-3-methylpyridine

The intrinsic electronic properties of the pyridine (B92270) ring, combined with the directing effects of the existing chloro and methyl groups, allow for position-selective reactions. The electron-deficient nature of the pyridine ring, particularly at the C-2, C-4, and C-6 positions, makes it susceptible to certain types of reactions.

The most prominent site for functionalization is the C-4 position, which is activated by the chlorine atom for nucleophilic aromatic substitution (SNAr) . The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the ring nitrogen. This allows for the direct and selective introduction of a wide range of nucleophiles at this position.

Other positions available for functionalization include:

The Pyridine Nitrogen (N-1): The lone pair of electrons on the nitrogen atom makes it a site for alkylation, oxidation (to form an N-oxide), or coordination to Lewis acids. N-activation can, in turn, alter the reactivity of the ring's carbon atoms, often enhancing the susceptibility of the C-2 and C-4 positions to nucleophilic attack.

The Methyl Group (C-3): The benzylic-like protons of the methyl group can be functionalized through radical reactions or after deprotonation with a strong base to form an anion, which can then react with various electrophiles.

C-H Functionalization: Direct C-H functionalization at the C-2, C-5, and C-6 positions is a more advanced strategy. While challenging due to the inherent stability of C-H bonds, transition-metal-catalyzed methods have been developed for the regioselective introduction of new groups at these sites on pyridine scaffolds. researchgate.net

The choice of reaction conditions and reagents is critical for achieving selectivity and avoiding mixtures of products.

Introduction of Diverse Functional Groups for Structure Elaboration

Building upon the position-selective strategies, a multitude of functional groups can be incorporated onto the this compound core. The primary route for introducing this diversity is through the substitution of the C-4 chlorine atom.

Nucleophilic Aromatic Substitution (SNAr) Reactions: This is the most common strategy for derivatizing the C-4 position. A variety of nucleophiles can displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

| Nucleophile Type | Reagent Example | Functional Group Introduced |

| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) |

| Sodium phenoxide (NaOPh) | Phenoxy (-OPh) | |

| Nitrogen Nucleophiles | Ammonia (B1221849) (NH₃) | Amino (-NH₂) |

| Aniline (PhNH₂) | Anilino (-NHPh) | |

| Morpholine | Morpholinyl | |

| Sulfur Nucleophiles | Sodium thiomethoxide (NaSMe) | Methylthio (-SMe) |

| Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, significantly expanding the range of accessible derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki Coupling | Arylboronic acids | C-C | 4-Aryl-3-methylpyridine |

| Buchwald-Hartwig Amination | Amines | C-N | 4-Amino-3-methylpyridine (B157717) derivatives |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | 4-Alkynyl-3-methylpyridine |

These reactions allow for the attachment of complex molecular fragments, which is essential for building molecules with specific biological activities.

Strategies for Scaffold Modification and Diversification

Scaffold modification, or scaffold hopping, involves making significant alterations to the core heterocyclic structure to create novel molecular frameworks. mdpi.com Pyridine rings are considered "privileged structures" in medicinal chemistry because they are present in a wide array of biologically active compounds. mdpi.com Therefore, using this compound as a starting point for creating new scaffolds is a key strategy in drug discovery.

One major strategy involves ring annulation , where a new ring is fused to the existing pyridine structure. Functional groups introduced in the earlier derivatization steps serve as handles for these cyclization reactions.

Example: A 4-amino-3-methylpyridine derivative can be reacted with a 1,3-dicarbonyl compound. The amino group can act as a nucleophile to form an enamine, which then undergoes an intramolecular cyclization and subsequent dehydration to form a new fused heterocyclic system, such as a pyrido[4,3-b]pyrimidine.

Another approach is scaffold rearrangement . Under certain conditions, the pyridine ring itself can be induced to undergo rearrangement or fragmentation, leading to entirely different heterocyclic or carbocyclic systems. These transformations are less common but can provide access to unique chemical diversity.

By employing these derivatization and scaffold modification strategies, chemists can generate large libraries of compounds derived from this compound for screening in drug discovery and materials science applications.

Role as a Key Synthetic Intermediate in Medicinal Chemistry

In the realm of medicinal chemistry, this compound has established itself as a critical component in the development of novel therapeutic agents. Its pyridine core is a common motif in many biologically active compounds, and the specific substitution pattern of this compound allows for strategic molecular elaboration.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

This compound is a pivotal precursor in the synthesis of several notable Active Pharmaceutical Ingredients (APIs), particularly in the field of oncology. Its integration into the molecular framework of multi-kinase inhibitors has led to the development of life-saving cancer therapies.

A prominent example is its use in the synthesis of Sorafenib , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. mdpi.comnih.gov Similarly, it is a key intermediate in the production of Regorafenib , another multi-kinase inhibitor used for metastatic colorectal cancer and gastrointestinal stromal tumors. nih.govresearchgate.net The synthesis of these complex molecules often involves the strategic displacement of the chlorine atom on the pyridine ring, highlighting the importance of this compound as a starting material. researchgate.net

| Drug Candidate | Therapeutic Area | Role of this compound |

| Sorafenib | Oncology (Kidney and Liver Cancer) | Key precursor in the synthesis of the final API. mdpi.comnih.gov |

| Regorafenib | Oncology (Colorectal Cancer, GIST) | Essential intermediate for the drug's molecular structure. nih.govresearchgate.net |

Scaffold Design for Targeted Enzyme Inhibitors (e.g., Carbonic Anhydrase)

The pyridine scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. While direct research explicitly detailing the use of this compound in the synthesis of carbonic anhydrase inhibitors is not extensively documented, the broader class of pyridine-3-sulfonamide (B1584339) derivatives has been investigated for this purpose. nih.govmdpi.com These studies demonstrate that the pyridine ring can serve as a core structure for molecules that inhibit carbonic anhydrase isoforms, which are implicated in diseases such as glaucoma and cancer. nih.govmdpi.comrsc.org The functional handles on this compound make it a theoretically viable starting point for the synthesis of novel pyridine-based carbonic anhydrase inhibitors, representing a potential area for future research.

Development of Bioactive Heterocycles with Diverse Therapeutic Potential

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and pyridine derivatives are among the most significant. nbinno.com this compound serves as a versatile building block for the creation of more complex bioactive heterocycles. rsc.org The reactivity of the chlorine atom allows for its substitution with various nucleophiles, enabling the construction of a library of derivatives with potentially diverse therapeutic applications. Research into the pharmacological activities of novel compounds derived from this compound is an active area of investigation, with the potential to yield new treatments for a wide range of diseases.

Contributions to Agrochemical Synthesis and Crop Protection

The utility of this compound extends beyond medicine into the field of agrochemicals, where it contributes to the development of modern crop protection agents.

Intermediates for Herbicides, Insecticides, and Fungicides

Chlorinated pyridine derivatives are crucial intermediates in the synthesis of many pesticides. google.com Methylpyridine derivatives, in particular, are used to produce fourth-generation agrochemicals known for their high efficacy and low toxicity. agropages.com While specific, direct synthetic routes from this compound to commercialized herbicides, insecticides, and fungicides are not always explicitly detailed in publicly available literature, the structural motif is present in various active ingredients. For instance, the fungicide Fluazinam contains a dichlorinated trifluoromethyl pyridine moiety, and intermediates with similar substitution patterns are often derived from chloromethylpyridines. The development of new and more effective crop protection agents is an ongoing process, and versatile intermediates like this compound are valuable assets in this research.

| Agrochemical Class | Potential Role of this compound Derivatives |

| Herbicides | Building block for pyridine-based herbicides. google.com |

| Insecticides | Precursor for insecticides targeting various pests. chemblink.com |

| Fungicides | Intermediate in the synthesis of fungicides like Fluazinam. |

Research in Materials Science and Polymer Chemistry

The application of pyridine derivatives is also being explored in the field of materials science and polymer chemistry. The incorporation of the pyridine unit into polymer backbones can impart unique properties to the resulting materials.

Research has demonstrated the polymerization of chloropyridine derivatives to create novel polymers. researchgate.net While studies specifically employing this compound are not abundant, the general reactivity of chloropyridines suggests its potential as a monomer or a precursor for functionalized monomers. Pyridine-containing polymers have been investigated for a range of applications, including as materials with interesting optical and electronic properties. mdpi.comtue.nl The nitrogen atom in the pyridine ring can also coordinate with metal ions, opening up possibilities for the creation of metal-containing polymers and hybrid materials with catalytic or magnetic properties. mdpi.com This remains an emerging area of research with the potential for significant future developments.

The Expanding Horizon of this compound: Advanced Applications and Emerging Research

Introduction: this compound, a substituted pyridine derivative, is progressively moving beyond its traditional role as a simple building block in organic synthesis. This article delves into its advanced applications and the burgeoning research avenues that are unlocking its potential in materials science, catalysis, and medicinal chemistry. The unique electronic properties conferred by the chloro and methyl substituents on the pyridine ring make it a versatile scaffold for the development of novel functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3-methylpyridine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Nucleophilic substitution of 3-methylpyridine with chlorine gas or chlorinating agents (e.g., POCl₃) under controlled temperature (60–80°C) and inert atmosphere. Monitor progress via TLC or HPLC .

- Route 2 : Functionalization of pyridine derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura) using chloro-substituted precursors. Optimize catalyst loading (e.g., Pd/C) and solvent polarity to enhance yield .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate high-purity product .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chemical shifts for Cl and CH₃ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

- X-ray Diffraction : Single-crystal analysis to resolve bond lengths and angles, particularly for supramolecular studies .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (Skin Irrit. 2, Eye Dam. 1 ).

- Ventilation : Use fume hoods to prevent inhalation (Target Organs: Respiratory system ).

- Waste Disposal : Segregate halogenated waste and contract certified agencies for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Approach :

- Parameter Screening : Systematically vary ligands (e.g., bipyridine vs. phosphines), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF) to identify optimal conditions .

- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic effects from the methyl group .

- Validation : Compare results with analogous compounds (e.g., 2-chloro-4-iodo-3-methylpyridine ) to contextualize deviations.

Q. What role does this compound play in supramolecular chemistry or drug intermediate synthesis?

- Applications :

- Coordination Chemistry : Act as a ligand for metal complexes (e.g., Pd or Cu) in catalytic systems. Study π-π stacking interactions via crystallography .

- Pharmaceutical Intermediates : Functionalize via amination or alkylation to generate bioactive molecules (e.g., kinase inhibitors ).

Q. How can researchers mitigate side reactions during large-scale synthesis of this compound?

- Strategies :

- Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce byproducts (e.g., dihalogenated impurities) .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing inconsistent yield data in this compound syntheses?

- Methods :

- Design of Experiments (DoE) : Apply factorial design to assess interactions between variables (temperature, solvent ratio) .

- Multivariate Analysis : Use PCA or PLS regression to identify dominant factors affecting yield .

Q. How does the methyl group in this compound influence its electronic properties compared to unsubstituted analogs?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。